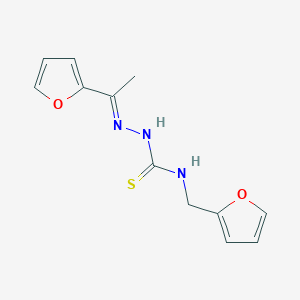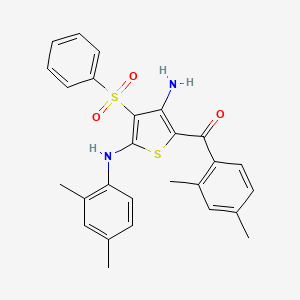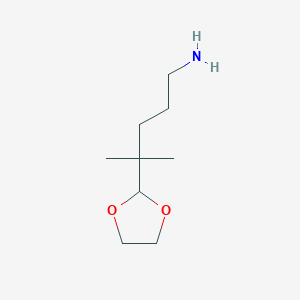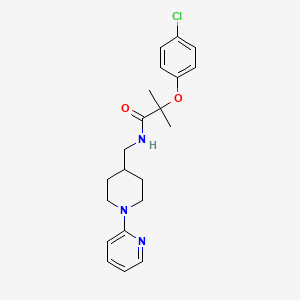![molecular formula C5H11ClN2O2S B2978531 2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide CAS No. 1955558-17-4](/img/structure/B2978531.png)
2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide, also known as CDMA, is a synthetic compound that has been widely used in scientific research due to its unique properties. CDMA is a member of the sulfonamide family and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Organometallic Complexes
The synthesis and characterization of dinuclear palladium tetraamin–thiophenolate complexes coligated by bridging acetate and acetamidate units have been explored. These complexes were derived from aromatic thioether reactions, showing potential for catalytic applications and furthering understanding of metal-sulfur interactions (V. Lozan, J. Hunger, & B. Kersting, 2007).
Organic Synthesis
Research on new methods for synthesizing 2-(oxiran-2-yl)-1,3-oxazoles from 2-chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide has been conducted, highlighting advancements in regioselective alkylation and the synthesis of heterocyclic compounds (O. Shablykin, M. A. Volosheniuk, & V. Brovarets, 2018).
Environmental and Analytical Chemistry
A study on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides elaborates on methodologies for high-specific-activity labeling, contributing to the understanding of herbicide metabolism and action mechanisms (B. Latli & J. Casida, 1995).
Chemiluminescence
Investigations into base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes offer insights into the design of new luminescent materials and probes for analytical applications (N. Watanabe et al., 2010).
Propriétés
IUPAC Name |
2-chloro-N-(dimethylamino-methyl-oxo-λ6-sulfanylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2O2S/c1-8(2)11(3,10)7-5(9)4-6/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVHWEUPCMYLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC(=O)CCl)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride](/img/structure/B2978448.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2978449.png)
![3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2978451.png)

![2-(3-(phenylsulfonyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978454.png)


![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2978461.png)

![4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2978463.png)

![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2978466.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2978470.png)
